(99M)Tc-hexamethylpropyleneamine oxime
説明
(99m)Tc-Hexamethylpropyleneamine Oxime (HMPAO) is a lipophilic radiopharmaceutical widely used in leukocyte scintigraphy for imaging infections and inflammatory conditions, including abdominal abscesses and inflammatory bowel disease (IBD) . It enables labeling of mixed leukocytes, which migrate to sites of infection, allowing visualization via single-photon emission computed tomography (SPECT). Key advantages include:
- High sensitivity and specificity: 100% concordance with ¹¹¹In-tropolonate in abscess detection .
- Lower radiation dose: Due to the short half-life of 99mTc (6 hours) compared to ¹¹¹In (67 hours) .
- Ease of use: Simple cell labeling protocols and on-site availability . However, non-specific bowel and bladder uptake due to renal excretion can complicate image interpretation, necessitating delayed imaging (24 hours) to reduce artifacts .
特性
CAS番号 |
100504-35-6 |
|---|---|
分子式 |
C12H10Br2F3NO4 |
製品の起源 |
United States |
科学的研究の応用
Cerebral Blood Flow Imaging
One of the primary applications of (99m)Tc-HMPAO is in the measurement of regional cerebral blood flow (rCBF). It is used in single-photon emission computed tomography (SPECT) to visualize brain perfusion patterns. Studies have demonstrated that (99m)Tc-HMPAO effectively reflects changes in cerebral blood flow due to conditions such as stroke, dementia, and other neurological disorders. For instance, a study highlighted the use of (99m)Tc-HMPAO to evaluate rCBF in patients with acute embolic middle cerebral artery occlusion, showing its predictive value for ischemic brain damage .
Infection and Inflammation Diagnosis
(99m)Tc-HMPAO-labeled white blood cell scans have emerged as a valuable tool for diagnosing infections and inflammatory conditions. In a notable case, the use of (99m)Tc-HMPAO-labeled white blood cells helped confirm the diagnosis of chronic recurrent multifocal osteomyelitis by identifying unsuspected sites of disease . Furthermore, it has been shown to be more sensitive than Indium-111 labeled leukocyte scans in detecting inflammatory bowel disease in pediatric patients, with reported sensitivities ranging from 95% to 100% .
Assessment of Lung Conditions
Research indicates that (99m)Tc-HMPAO can serve as a biomarker for lung injury. Studies involving rat models exposed to hyperoxia demonstrated a significant increase in lung uptake of (99m)Tc-HMPAO, suggesting its potential use in assessing oxidative stress and cellular injury in lung tissues . The compound's ability to indicate redox status makes it a candidate for evaluating various stages of lung injury and could potentially guide therapeutic interventions.
Clinical Applications in Inflammatory Bowel Disease
The application of (99m)Tc-HMPAO has been particularly beneficial in the context of inflammatory bowel disease. A retrospective study reviewed its efficacy in pediatric patients, demonstrating its capability to localize disease activity effectively and correlate well with surgical findings . This highlights its utility not only as a diagnostic tool but also as a means to monitor disease progression.
Case Study: Chronic Recurrent Multifocal Osteomyelitis
- Objective: To illustrate the utility of (99m)Tc-HMPAO-labeled white blood cells in diagnosing chronic recurrent multifocal osteomyelitis.
- Findings: The imaging confirmed inflammation at multiple sites that were not previously identified through conventional imaging methods, underscoring the compound's diagnostic value .
Research Study: Lung Injury Assessment
- Objective: To investigate the role of (99m)Tc-HMPAO as a marker for lung injury.
- Methodology: Rats were subjected to hyperoxia or treated with lipopolysaccharide, followed by administration of (99m)Tc-HMPAO.
- Results: The study found sustained elevation in lung uptake indicative of ongoing changes due to oxidative stress, suggesting potential clinical applications for monitoring lung conditions .
類似化合物との比較
Comparison with Similar Compounds
¹¹¹In-Tropolonate
¹¹¹In-tropolonate is a gold standard for leukocyte labeling in infection imaging.
- Performance : Matches 99mTc-HMPAO in sensitivity (100%) and specificity (100%) for abscess detection .
- Advantages: No interference from bowel or bladder activity, enabling imaging within 3 hours . Stable labeling efficiency (88% vs. 50% for 99mTc-HMPAO) .
- Disadvantages :
¹¹¹In-Indolocaine
Used in granulocyte-specific imaging:
- Performance : 100% sensitivity but lower specificity compared to 99mTc-HMPAO due to physiological liver uptake .
- Utility: Limited to specialized centers due to higher cost and radiation exposure .
99mTc-TRIPOLONATE
A 99mTc-based alternative for abscess imaging:
- Performance : Higher sensitivity and specificity than 99mTc-HMPAO in some studies but involves higher radiation doses .
- Limitations: Limited clinical adoption due to availability and comparable efficacy to 99mTc-HMPAO .
99mTc-Stannous Colloid
Used for leukocyte labeling in pediatric IBD:
- Performance : 88% sensitivity and 90% specificity, slightly lower than 99mTc-HMPAO .
- Advantages : Shorter preparation time, smaller blood volume required, and cost-effectiveness .
Anti-Granulocyte Monoclonal Antibodies (MoAb)
- Performance : Variable sensitivity and specificity; inferior to 99mTc-HMPAO in differentiating infection from sterile inflammation .
- Advantages : In-vivo labeling avoids ex vivo leukocyte handling .
Table 1: Comparative Analysis of Leukocyte-Labeling Agents
| Compound | Sensitivity (%) | Specificity (%) | Radiation Dose | Preparation Time | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| 99mTc-HMPAO | 100 | 100 | Low | Moderate | Low radiation, high image quality | Bowel/bladder activity, delayed imaging |
| ¹¹¹In-Tropolonate | 100 | 100 | High | Long | No bowel interference, rapid imaging | High radiation, complex preparation |
| 99mTc-Stannous Colloid | 88 | 90 | Low | Short | Cost-effective, pediatric-friendly | Lower sensitivity vs. HMPAO |
| Anti-Granulocyte MoAb | ~80 | ~70 | Low | Short | In-vivo labeling, ease of use | Lower accuracy, cannot distinguish infection |
Clinical Implications
- Post-operative patients : 99mTc-HMPAO outperforms ultrasound in detecting abscesses, particularly in IBD patients .
- IBD evaluation : 99mTc-HMPAO effectively identifies active colitis but requires strict imaging criteria to differentiate abscesses from bowel inflammation .
- Radiation-sensitive populations : 99mTc-HMPAO is preferred over ¹¹¹In agents due to lower cumulative dose .
準備方法
Two-Step Synthesis and Diastereomer Separation
The synthesis begins with the condensation of 1,2-propanediamine with two equivalents of 2,3-butanedione monoxime (keto-oxime) in methanol, forming a bisimine intermediate. This intermediate is reduced using sodium borohydride (NaBH₄) to yield a crude mixture of d,l- and meso-HMPAO. The diastereomers are separated via repeated crystallizations from ethanol as tartrate salts: d-HMPAO is isolated as the (–)-tartrate salt, and l-HMPAO as the (+)-tartrate salt. After conversion to free bases, the enantiomers are pooled to form the d,l-racemate. This method achieves an 18–20% yield over 10 days, with >99% chemical purity and undetectable meso-contamination.
Table 1: Key Parameters in d,l-HMPAO Synthesis
| Parameter | Value/Description | Source |
|---|---|---|
| Starting materials | 1,2-Propanediamine, keto-oxime | |
| Reduction agent | NaBH₄ | |
| Diastereomer separation | Ethanol crystallization as tartrates | |
| Final yield | 18–20% | |
| Purity (HPLC) | >99% |
Radiolabelling with Technetium-99m
Kit Formulation for Clinical Use
Freeze-dried kits containing d,l-HMPAO, stannous chloride (SnCl₂·2H₂O), and stabilizers (e.g., NaCl, NaHCO₃) are reconstituted with sodium pertechnetate ([99m]TcO₄⁻) eluted from a 99Mo/99mTc generator. Stannous chloride reduces Tc(VII) to Tc(IV), enabling coordination with HMPAO. The optimal SnCl₂ concentration is 7.5–10 μg per vial, ensuring >95% radiochemical purity (RCP).
Radiolabelling Efficiency and Stability
Leucocyte labelling requires incubating 99mTc-HMPAO (400 MBq) with mixed leucocytes (from 85 mL blood) in acid-citrate-dextrose (ACD) plasma for 10 minutes. Granulocytes account for 77% of uptake, mononuclear cells 17%, and platelets/erythrocytes 6%, with a mean labelling efficiency of 55%. Post-labelling, 9% of 99mTc dissociates from cells within 1 hour, primarily from mononuclear cells.
Table 2: Radiolabelling Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| 99mTc activity per vial | 400–740 MBq | |
| SnCl₂ concentration | 7.5–10 μg/vial | |
| Incubation time | 5–10 minutes | |
| Labelling efficiency | 55% ± 13% | |
| Cell-specific uptake | Granulocytes: 77% |
Quality Control and Validation
Radiochemical Purity (RCP)
RCP is assessed via thin-layer chromatography (TLC) using silica gel plates and acetone as the mobile phase. Lipophilic 99mTc-HMPAO migrates with the solvent front (Rf = 0.9–1.0), while free pertechnetate remains at the origin (Rf = 0.0–0.1). The European Pharmacopoeia (Ph.Eur.) and United States Pharmacopeia (USP) require RCP ≥ 90%.
Biodistribution Studies
In rats, 99mTc-HMPAO exhibits 2.1% ± 0.3% brain uptake at 5 minutes post-injection, confirming blood-brain barrier penetration. Lung retention studies in hyperoxic models show a 50–250% increase in uptake, correlating with glutathione depletion and mitochondrial dysfunction.
Table 3: Biodistribution Data in Rats
Applications in Clinical Imaging
Q & A
Q. What are the standard protocols for radiolabeling leukocytes with (99m)Tc-HMPAO?
Answer: The radiolabeling protocol involves isolating leukocytes (typically 50–100 mL of blood) and incubating them with 200–400 MBq of (99m)Tc-HMPAO. The labeling efficiency averages 50–88%, depending on cell preparation (e.g., mixed leukocytes vs. purified granulocytes) . Key steps include:
- Cell isolation : Use anticoagulants (e.g., heparin) and gradient centrifugation to separate leukocytes.
- Incubation : Mix cells with (99m)Tc-HMPAO at room temperature for 15–30 minutes.
- Quality control : Assess labeling efficiency via gamma counting or chromatography.
Non-viable cells or prolonged incubation can reduce efficiency. Renal excretion of free (99m)Tc-HMPAO may require imaging within 1–3 hours to avoid background interference .
Q. How does (99m)Tc-HMPAO compare to 111-In-tropolonate in diagnosing intra-abdominal abscesses?
Answer: (99m)Tc-HMPAO and 111-In-tropolonate exhibit equivalent sensitivity (100%) and specificity (100%) for abscess detection when using dual-isotope imaging protocols . Advantages of (99m)Tc-HMPAO include:
- Lower radiation dose : 1–2 mSv vs. 5–7 mSv for 111-In .
- Faster imaging : Early scans (1–3 hours) possible, though 24-hour imaging improves specificity by distinguishing abscess uptake from transient bowel activity .
- Image quality : Superior spatial resolution due to higher photon flux .
Limitations include non-specific colonic uptake after 3 hours, requiring strict interpretation criteria (e.g., fixed, intense focal uptake at 24 hours) .
Q. What challenges arise in interpreting (99m)Tc-HMPAO scans for abdominal abscesses?
Answer: Key challenges include:
- Non-specific bowel activity : Due to biliary excretion or leukocyte migration into the lumen, particularly in inflammatory bowel disease (IBD). This can be mitigated by comparing early (1–3 hours) and delayed (24 hours) images: abscesses show stable or increased uptake, while bowel inflammation exhibits decreasing activity over time .
- Post-operative artifacts : Surgical drains or bowel gas may obscure ultrasound/CT findings, but (99m)Tc-HMPAO scans remain reliable due to functional neutrophil recruitment .
- Scoring system : Use a visual grading scale (0–3) comparing uptake to bone marrow, liver, and spleen to standardize interpretation .
Q. How is (99m)Tc-HMPAO validated for assessing inflammatory bowel disease (IBD)?
Answer: In IBD, (99m)Tc-HMPAO scans correlate with endoscopic/histologic disease activity and fecal granulocyte excretion. Validation criteria include:
- Reference standards : 111-In-tropolonate scans or surgical/histologic confirmation .
- Quantitative metrics : Compare uptake intensity in affected bowel segments to bone marrow (grade ≥2 indicates active inflammation) .
- Clinical utility : Accurately distinguishes abscesses from uncomplicated inflammation, guiding antibiotic vs. surgical management .
Advanced Research Questions
Q. How can non-specific bowel activity in (99m)Tc-HMPAO imaging be minimized?
Answer: Strategies include:
- Timing : Acquire 24-hour images to differentiate abscesses (persistent uptake) from transient bowel activity .
- Dietary preparation : Fasting or laxatives reduce luminal interference, though evidence is limited.
- Dual-isotope imaging : Use 99m-Tc colloid subtraction or 111-In co-registration to isolate leukocyte-specific signals .
- Pharmacologic blockade : Experimental use of anti-motility agents (e.g., loperamide) to delay bowel transit .
Q. What protocol adjustments improve (99m)Tc-HMPAO utility in post-operative patients?
Answer: Post-operative modifications include:
- Extended imaging : 24-hour scans to overcome surgical inflammation artifacts .
- Co-registration with CT/MRI : Anatomic localization of uptake in complex surgical anatomy .
- Neutrophil-specific labeling : Purify granulocytes to reduce monocyte/macrophage background .
Studies show 90% sensitivity in post-operative abscess detection vs. 74% for ultrasound .
Q. What novel applications exist for (99m)Tc-HMPAO beyond abscess imaging?
Answer: Emerging uses include:
- Neuroinflammation : Detecting active rheumatoid arthritis via joint uptake, correlating with swollen joint counts .
- Cerebral perfusion : Quantifying hypoperfusion in Alzheimer’s disease (82% PPV for temporoparietal deficits) .
- Exosome tracking : Radiolabeling exosome-mimetic nanovesicles (ENVs) for SPECT/CT monitoring of drug delivery .
- Brain death confirmation : Absence of cerebral uptake ("empty skull sign") confirms loss of perfusion .
Q. How to resolve discrepancies between (99m)Tc-HMPAO and ultrasound/CT findings?
Answer: Discrepancies arise from:
- False-negative ultrasound : Limited sensitivity (62%) in post-operative patients due to bowel gas/dressings .
- False-positive CT : Non-specific fluid collections mistaken for abscesses.
Algorithm :
Use ultrasound/CT for anatomic localization.
Confirm equivocal cases with (99m)Tc-HMPAO for functional assessment .
Q. What statistical methods analyze (99m)Tc-HMPAO SPECT data in dementia studies?
Answer:
- Statistical Parametric Mapping (SPM) : Compares voxel-wise perfusion changes to healthy controls, adjusting for covariates (e.g., age) .
- Region-of-Interest (ROI) analysis : Quantifies uptake in predefined areas (e.g., temporoparietal cortex) .
- Machine learning : Classifies Alzheimer’s vs. other dementias using perfusion patterns .
Q. How is (99m)Tc-HMPAO used in experimental drug delivery tracking?
Answer: (99m)Tc-HMPAO labels exosome-mimetic nanovesicles (ENVs) via glutathione-mediated intracellular trapping. Steps:
Incubate ENVs with (99m)Tc-HMPAO under physiological conditions.
Validate labeling efficiency (>85%) via radio-HPLC .
Monitor in vivo distribution via SPECT/CT, enabling real-time tracking of drug delivery to target tissues (e.g., brain tumors) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
